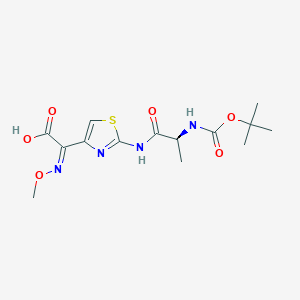
(S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Amidation Reaction: The protected amine is then coupled with a carboxylic acid derivative to form the amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxyimino Group Introduction: The methoxyimino group can be introduced through an oximation reaction using methoxyamine hydrochloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxyimino group.
Reduction: Reduction reactions can occur at the amide or methoxyimino functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for its interactions with specific biological targets.
Medicine
Medicinally, compounds with similar structures have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be a candidate for drug development studies.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The Boc group may provide stability and facilitate cellular uptake, while the methoxyimino group could be involved in hydrogen bonding or other interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole-4-carboxylic acid derivatives: These compounds share the thiazole ring and carboxylic acid functionality.
Methoxyiminoacetic acid derivatives: Compounds with the methoxyimino group and acetic acid backbone.
tert-Butoxycarbonyl-protected amines: Molecules with the Boc-protected amine group.
Uniqueness
(S,Z)-2-(2-(2-((tert-Butoxycarbonyl)amino)propanamido)thiazol-4-yl)-2-(methoxyimino)acetic acid is unique due to its combination of functional groups, which may confer specific reactivity and biological activity
Propriétés
Formule moléculaire |
C14H20N4O6S |
|---|---|
Poids moléculaire |
372.40 g/mol |
Nom IUPAC |
(2Z)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9-/t7-/m0/s1 |
Clé InChI |
GGQBZAQDZRIQNC-QLSOXSIMSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















